3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Overview
Description
“3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid” is a chemical compound with the molecular formula C15H15N3O3 . It is also known as 'Acid Red 131’.
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains an acetyl group and a diazenyl group attached to the pyrrole ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 285.3 g/mol . It is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- A compound derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized using spectroscopic techniques, indicating its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
Antibacterial and Antitubercular Applications
- A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs showed promising antibacterial and antitubercular activities, indicating their potential as therapeutic agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Spectroscopy and DNA Cleavage Activity
- A study on a related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, provides insights into its structural characterization and DNA cleavage activity, relevant to genetic and biochemical research (Atay, Duman, Gökalp, Tilki, & Kart, 2018).
Inhibitory Activity on Aldose Reductase Enzyme
- A synthesized compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit aldose reductase, suggesting potential for treating pathological conditions related to diabetes (Anagnostou, Nicolaou, & Demopoulos, 2002).
Indicator Properties
- An azo compound, [4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid], showed promising results as an acid-base indicator, offering potential applications in analytical chemistry (Kofie, Amengor, & Orman, 2016).
Synthesis of Novel Derivatives
- Several derivatives of 3,5-dimethyl-1H-pyrrol-2-carboxylate have been synthesized, indicating the versatility of this chemical structure in creating new compounds for various applications (Regourd, Comeau, Beshara, & Thompson, 2006).
Antifungal Activity
- A dibutyltin(IV) complex of a related compound demonstrated antifungal properties, highlighting its potential in developing new antimicrobial agents (Roy & De, 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit appreciable action against dhfr and enoyl acp reductase enzymes .
Biochemical Pathways
Similar compounds have been found to inhibit the interaction between gata3 and sox4, significantly suppressing th2 cell differentiation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit strong antibacterial and antitubercular properties .
properties
IUPAC Name |
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-8-13(10(3)19)9(2)16-14(8)18-17-12-6-4-5-11(7-12)15(20)21/h4-7,16H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPVPUJOQGNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)N=NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.